molecular formula C19H20N4O2S B6452909 2-{5-phenylmethanesulfonyl-octahydropyrrolo[3,4-c]pyrrol-2-yl}pyridine-3-carbonitrile CAS No. 2549021-13-6

2-{5-phenylmethanesulfonyl-octahydropyrrolo[3,4-c]pyrrol-2-yl}pyridine-3-carbonitrile

Cat. No. B6452909
CAS RN: 2549021-13-6
M. Wt: 368.5 g/mol
InChI Key: MLTCHUQGIUQOJF-UHFFFAOYSA-N
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Description

The compound “2-{5-phenylmethanesulfonyl-octahydropyrrolo[3,4-c]pyrrol-2-yl}pyridine-3-carbonitrile” is a complex organic molecule that contains a pyrrole ring . Pyrrole is a five-membered aromatic heterocycle, like benzene and imidazole. It is less basic than pyridine, piperidine, and imidazole due to the electron-withdrawing effect of the sp² hybridized nitrogen .


Synthesis Analysis

The synthesis of pyrrole derivatives has been a subject of interest in medicinal chemistry . One of the common methods for synthesizing pyrrole derivatives is the Paal-Knorr Pyrrole Synthesis, which involves the condensation of primary amines with 1,4-diketones .


Molecular Structure Analysis

The molecular structure of this compound seems to be quite complex with multiple functional groups. The presence of a pyrrole ring indicates that this compound might exhibit aromaticity .


Chemical Reactions Analysis

The chemical reactions involving pyrrole derivatives are diverse. They can undergo electrophilic substitution reactions similar to other aromatic compounds .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on the specific functional groups present in the molecule. Pyrrole itself is a colorless volatile liquid that has a characteristic odor .

Future Directions

The future research directions could involve studying the biological activity of this compound and its potential uses in medicine, given that many pyrrole derivatives are biologically active .

properties

IUPAC Name

2-(5-benzylsulfonyl-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-2-yl)pyridine-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N4O2S/c20-9-16-7-4-8-21-19(16)22-10-17-12-23(13-18(17)11-22)26(24,25)14-15-5-2-1-3-6-15/h1-8,17-18H,10-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLTCHUQGIUQOJF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CN(CC2CN1C3=C(C=CC=N3)C#N)S(=O)(=O)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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